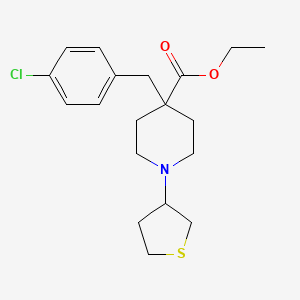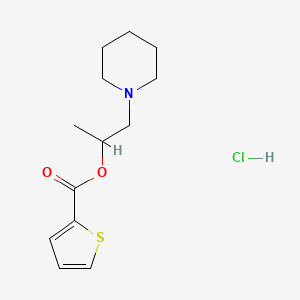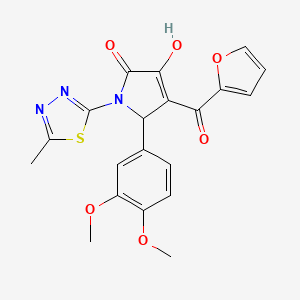![molecular formula C17H17Cl2N3O2 B3969084 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
描述
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide, also known as ETP-46321, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.
作用机制
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide inhibits the activity of the ETS family of transcription factors, which play a critical role in the development and progression of cancer. ETS factors are known to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting ETS activity, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, this compound has been shown to reduce the expression of genes involved in angiogenesis, which is the process by which tumors develop their own blood supply.
实验室实验的优点和局限性
One of the main advantages of 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide is its specificity for ETS transcription factors, which minimizes off-target effects and reduces the risk of toxicity. However, this compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, this compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
未来方向
There are several future directions for research on 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of research is the identification of biomarkers that can predict the response to this compound, which could help to personalize cancer treatment. Finally, further studies are needed to fully characterize the pharmacokinetic properties and toxicity profile of this compound, which will be critical for its eventual use in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be an effective therapeutic agent for the treatment of cancer. Its specificity for ETS transcription factors and its ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. However, further studies are needed to fully characterize its pharmacokinetic properties and toxicity profile, and to determine its efficacy in different cancer types.
科学研究应用
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by targeting the oncogenic transcription factor ETS. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in mouse models of breast cancer.
属性
IUPAC Name |
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-8-13(9-15(19)10-14)17(23)21-11-12-2-1-3-20-16(12)22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKXIWQPIRZTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)
![methyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3969021.png)

![1-[1-(4-biphenylylcarbonyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969029.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969052.png)


![1-[(2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3969065.png)
![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
![3-cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)
